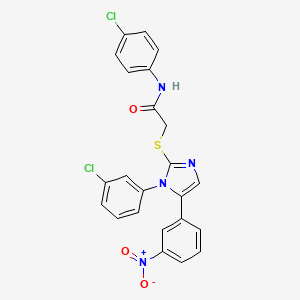![molecular formula C25H21ClN4O3 B2431307 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-98-9](/img/no-structure.png)
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClN4O3 and its molecular weight is 460.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Techniques and Structural Analysis
Research in the area of synthesis and structural analysis focuses on the development of novel compounds and understanding their molecular geometries through various techniques. For example, the study by Şahin et al. (2011) details the synthesis and crystal structures of compounds with related structural features, highlighting the use of density functional theory (DFT) for molecular geometry optimization and the analysis of molecular electrostatic potential maps and frontier molecular orbitals. This approach is fundamental in the design and synthesis of new chemical entities with potential application in various fields such as pharmaceuticals, agrochemicals, and materials science (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Antimicrobial and Anticancer Activity
The exploration of biological activities is a significant application of novel chemical compounds. Studies often investigate the antimicrobial and anticancer properties of these compounds. For instance, the research by Bektaş et al. (2007) focuses on the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, demonstrating the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Another study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesizes novel pyrazole derivatives and evaluates their in vitro antimicrobial and anticancer activities, highlighting the compounds' efficacy compared to standard drugs. This research underscores the potential of structurally novel pyrazoles in the development of new anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies represent another crucial application area, aiding in the prediction and rationalization of the interaction between novel compounds and biological targets. These studies help in understanding the mode of action and potential therapeutic applications of new compounds. For example, the work by Thomas et al. (2019) utilizes theoretical calculations to evaluate the electronic structure and physico-chemical properties of pyrazole derivatives, suggesting their suitability as photosensitizers in photovoltaic systems and highlighting their potential anticancer activity through docking studies (Thomas et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system followed by the addition of the 2-(4-ethoxyphenyl) and 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl) groups.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-methylphenol", "3-chlorobenzaldehyde", "ethyl 4-bromobenzoate", "2-(4-ethoxyphenyl)hydrazinecarboxamide", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorophenyl)-5-methyloxazole", "a. 3-chlorobenzaldehyde is reacted with 2-amino-5-methylphenol in methanol to form 2-(3-chlorophenyl)-5-methyl-1,3-oxazole.", "b. The oxazole is then treated with sodium hydride and methyl iodide in DMF to form 2-(3-chlorophenyl)-5-methyloxazole.", "Step 2: Synthesis of ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate", "a. Ethyl 4-bromobenzoate is reacted with the oxazole from step 1b in the presence of potassium carbonate in DMF to form ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate.", "Step 3: Synthesis of 2-(4-ethoxyphenyl)hydrazinecarboxamide", "a. 2-(4-ethoxyphenyl)hydrazinecarboxamide is synthesized by reacting 2-(4-ethoxyphenyl)hydrazine with acetic anhydride and triethylamine in dichloromethane.", "Step 4: Synthesis of 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate is reacted with 2-(4-ethoxyphenyl)hydrazinecarboxamide in the presence of potassium carbonate in DMF to form 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS番号 |
1359483-98-9 |
分子式 |
C25H21ClN4O3 |
分子量 |
460.92 |
IUPAC名 |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3 |
InChIキー |
QHIFOIHYLVUJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


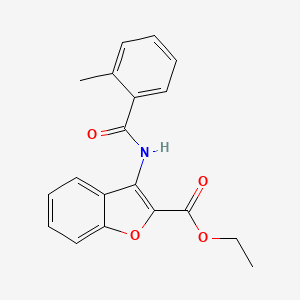
![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)
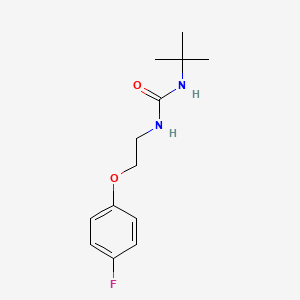
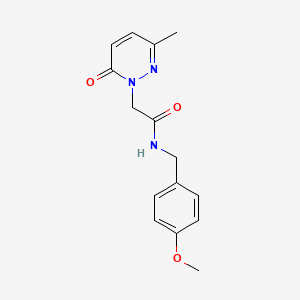
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2431234.png)

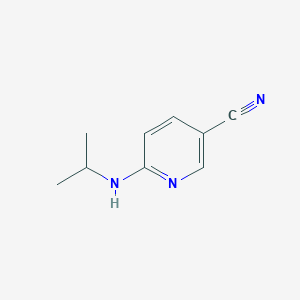
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)
